5-Methyl-3-(trifluoromethyl)oxolan-2-one
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Overview
Description
5-Methyl-3-(trifluoromethyl)oxolan-2-one is a chemical compound with the molecular formula C6H7F3O2 . It is also known by other names such as 5-Methyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one, 4-Hydroxy-2-trifluoromethylpentanoic acid lactone, and gamma-methyl-alpha-(trifluoromethyl)-gamma-butyrolactone. This compound is characterized by the presence of a trifluoromethyl group and an oxolanone ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methyl-3-(trifluoromethyl)oxolan-2-one typically involves radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions may include the use of radical initiators, solvents, and specific temperatures to achieve optimal yields.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
5-Methyl-3-(trifluoromethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form, such as a tetrahydrofuran derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, ketones, and tetrahydrofuran derivatives.
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity through the trifluoromethyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(trifluoromethyl)oxolan-2-one involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxolanone ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application.
Comparison with Similar Compounds
5-Methyl-3-(trifluoromethyl)oxolan-2-one can be compared with other similar compounds, such as:
5-Methyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one: This compound shares a similar structure but may have different reactivity and applications.
4-Hydroxy-2-trifluoromethylpentanoic acid lactone: Another structurally related compound with potential differences in chemical behavior and biological activity.
Gamma-methyl-alpha-(trifluoromethyl)-gamma-butyrolactone: This compound also contains a trifluoromethyl group and an oxolanone ring, but its specific properties and uses may vary.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the oxolanone ring, which confer distinct chemical and biological properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-3-2-4(5(10)11-3)6(7,8)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOOVCITOVYEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370080 |
Source
|
Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139547-12-9 |
Source
|
Record name | 5-Methyl-3-(trifluoromethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(Trifluoromethyl)-γ-valerolactone, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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